molecular formula C20H16ClN5O3 B2571109 N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1021020-48-3

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2571109
CAS No.: 1021020-48-3
M. Wt: 409.83
InChI Key: ZIKGNRFSUKCTPQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic small molecule with the CAS Registry Number 1021020-48-3 and a molecular weight of 409.83 g/mol. Its molecular formula is C20H16ClN5O3 . This compound is part of a class of nitrogen-rich heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. The core structure of this compound incorporates a pyrazolo[1,5-d][1,2,4]triazine ring system. Such fused, planar heterocycles are often investigated for their potential to interact with biological targets like enzymes and receptors. Related compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, for instance, have demonstrated notable antitumor properties and enzymatic inhibitory activity, underscoring the research value of this family of structures . Furthermore, structurally similar molecules, specifically pyrazolo-triazine derivatives, have been identified as potent and selective antagonists of the adenosine A2A receptor . This receptor is a prominent target in pharmacological research for neurological disorders, including Parkinson's disease, suggesting a potential research pathway for this compound in neuroscience. The presence of the N-(3-chloro-4-methoxyphenyl)acetamide moiety may contribute to its binding affinity and selectivity, a common feature in many designed bioactive molecules. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-18-8-7-14(9-15(18)21)23-19(27)11-25-20(28)17-10-16(24-26(17)12-22-25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKGNRFSUKCTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on anticancer and anti-inflammatory properties, supported by data tables and relevant case studies.

Structural Overview

The compound features a complex structure characterized by a pyrazolo[1,5-d][1,2,4]triazin core and various functional groups that contribute to its biological activity. Its molecular formula is C20H18ClN5O3C_{20}H_{18}ClN_{5}O_{3}, and it has a molecular weight of approximately 413.85 g/mol. The unique arrangement of atoms allows for specific interactions with biological targets, influencing various pathways.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. The following table summarizes the effectiveness of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

The data indicates that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro. This dual action enhances its therapeutic potential in treating diseases characterized by both inflammation and cancer.

Case Studies

MCF7 Cell Line Study : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF7 cells, supporting the hypothesis that pyrazole derivatives can be developed into effective anticancer agents.

NCI-H460 Evaluation : Another study focused on the NCI-H460 cell line revealed that compounds related to this structure induced apoptosis and inhibited cell growth effectively at low concentrations, indicating a promising avenue for lung cancer treatment.

The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings suggest that it may interact with specific enzymes and receptors involved in apoptosis and inflammatory pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide C₂₁H₁₆ClN₅O₃ 421.84 - 2-Phenyl (pyrazolo-triazinone)
- 3-Cl,4-OCH₃ (acetamide)
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide C₂₃H₂₀BrN₅O₃ 502.34 - 2-(4-Bromophenyl) (pyrazolo-triazinone)
- 3-OCH₃-benzyl (acetamide)
540498-73-5: Triazole-thio-acetamide derivative C₂₀H₁₈ClN₅OS 427.91 - Triazole-thio core
- 3-Cl,2-CH₃ (acetamide)

Key Observations :

  • Pyrazolo-Triazinone vs.
  • Substituent Effects :
    • Halogen Differences : The target’s 3-chloro group (electron-withdrawing) contrasts with the 4-bromo substituent in the analog from . Bromine’s larger atomic radius may increase steric hindrance, while chlorine’s higher electronegativity could enhance dipole interactions .
    • Methoxy Positioning : The target’s 4-methoxy group on the phenyl ring may engage in stronger hydrogen bonding compared to the 3-methoxybenzyl group in the analog, which is more sterically shielded .

Hydrogen Bonding and Crystallinity

The target compound’s acetamide moiety and pyrazolo-triazinone core provide multiple hydrogen-bonding donors (N–H) and acceptors (C=O, triazine N). Graph set analysis (as per Etter’s formalism) suggests that such compounds often form R₂²(8) motifs, where two intermolecular H-bonds create 8-membered rings .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Amide bond formation : Coupling the pyrazolo-triazine core with the chloro-methoxyphenyl acetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Cyclization : Formation of the pyrazolo-triazine ring under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ .
  • Purification : Column chromatography or recrystallization to isolate the final product. Optimization focuses on solvent polarity (e.g., DMF for enhanced nucleophilicity), temperature control (60–100°C), and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

Technique Application Key Insights
¹H/¹³C NMR Confirm substituent positions and aromaticityDetects methoxy (δ 3.8–4.0 ppm) and chloro-phenyl groups .
HRMS Verify molecular weight (±5 ppm accuracy)Validates the molecular formula (e.g., [M+H]⁺ ion) .
HPLC Assess purity (>95%) and stabilityUses C18 columns with acetonitrile/water gradients .

Q. What structural features contribute to its potential biological activity?

  • Chloro-methoxyphenyl group : Enhances lipophilicity and membrane permeability .
  • Pyrazolo-triazine core : Acts as a hydrogen-bond acceptor, potentially interacting with enzyme active sites .
  • Phenyl substituent : Influences π-π stacking in target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
  • Solvent selection : Switch from DMF to THF for sterically hindered intermediates .
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Purity verification : Re-test compounds with HPLC to rule out impurities affecting IC₅₀ values .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl variants) to identify SAR trends .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Screens against kinases (e.g., EGFR) using PyMol or AutoDock .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlates substituent electronegativity with activity (e.g., chloro groups enhance potency) .

Q. How to determine regioselectivity in cyclization steps during synthesis?

  • Isotopic labeling : Track ¹⁵N-labeled intermediates via NMR to identify reaction pathways .
  • In-situ monitoring : Use FTIR to detect transient intermediates (e.g., enolates) .

Q. How to validate compound stability under physiological conditions?

  • Stress testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Photostability : Expose to UV light (254 nm) and quantify decomposition products .

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